molecular formula C8H8ClN3OS B1439295 7-Chloro-2-hydrazino-4-methoxy-1,3-benzothiazole CAS No. 941867-67-0

7-Chloro-2-hydrazino-4-methoxy-1,3-benzothiazole

Cat. No. B1439295
CAS RN: 941867-67-0
M. Wt: 229.69 g/mol
InChI Key: XRWIIAACHZRIKZ-UHFFFAOYSA-N
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Description

“7-Chloro-2-hydrazino-4-methoxy-1,3-benzothiazole” is a chemical compound with the molecular formula C8H8ClN3OS . It has a molecular weight of 229.69 .


Molecular Structure Analysis

The InChI code for “7-Chloro-2-hydrazino-4-methoxy-1,3-benzothiazole” is 1S/C8H8ClN3OS/c1-13-5-3-2-4(9)7-6(5)11-8(12-10)14-7/h2-3H,10H2,1H3,(H,11,12) . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found.

Scientific Research Applications

  • Synthesis and Chemical Transformations :

    • 7-Chloro-2-hydrazino-4-methoxy-1,3-benzothiazole has been utilized in the synthesis of various compounds. For instance, it has been used in the preparation of 3-Hydrazino-1,2,4-triazolo[3,4-b]benzothiazole, which is obtained by heating 3-chloro-1,2,4-triazino[3,4-b]benzothiazole-4(H)-one with hydrazine hydrate. This transformation involves decarbonylation, ring contraction, and the replacement of chlorine with a hydrazino group. The compound is then used to produce different derivatives through heating with urea and carbon disulphide in alkali, or treatment with phosphoric acid and sodium nitrite solution (Kapratwar, Baheti, & Kuberkar, 2005).
  • Antibacterial Activity :

    • Some derivatives of 7-Chloro-2-hydrazino-4-methoxy-1,3-benzothiazole have been synthesized and evaluated for their antibacterial activity. For instance, the parent compound 8-methoxy-2H-1,2,4-triazino[3,4-b]benzothiazole-3,4-dione was prepared and its derivatives were tested for antibacterial efficacy (Vartale, Bhosale, Khansole, Jadhav, & Shivaji B.Patwari, 2008).
  • Synthesis and Biological Evaluation :

    • The synthesis and biological evaluation of 6-methoxy-2-amino benzothiazole derivatives, prepared through various reactions including the use of 7-Chloro-2-hydrazino-4-methoxy-1,3-benzothiazole, have been reported. These compounds were investigated for their antibacterial activity against various microorganisms (Juber, Hamed, & Khalil, 2020).
  • Antimicrobial and Antiparasitic Activities :

    • Research has been conducted on the synthesis of benzothiazole derivatives for potential antimicrobial and antiparasitic applications. These studies involved the reaction of 2-hydrazinobenzothiazole with other compounds, leading to the creation of new derivatives with promising biological activities (Mahran, El-Nassry, Allam, & El-Zawawy, 2003).
  • Antifungal, Insecticidal, and Herbicidal Activities :

    • The synthesis of benzothiazole derivatives, including those related to 7-Chloro-2-hydrazino-4-methoxy-1,3-benzothiazole, and their evaluation for antifungal, insecticidal, and herbicidal activities have been studied. It was found that these compounds tend to exhibit significant biological activities against various pests and pathogens (Hisano, Ichikawa, Tsumoto, & Tasaki, 1982).

Safety And Hazards

The safety and hazards of “7-Chloro-2-hydrazino-4-methoxy-1,3-benzothiazole” are not specified in the sources I found .

properties

IUPAC Name

(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3OS/c1-13-5-3-2-4(9)7-6(5)11-8(12-10)14-7/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWIIAACHZRIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-hydrazino-4-methoxy-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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